molecular formula C20H25N5O3 B15020269 6-(4-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(4-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B15020269
M. Wt: 383.4 g/mol
InChI Key: UFXSLWUDNXUUNU-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pentyl chain attached to an imidazo[1,2-g]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, is crucial in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Ring Aromaticity Enhancement

The 7,8-dihydropurine core undergoes oxidation to form a fully aromatic purine system. This reaction is catalyzed by oxidizing agents like potassium permanganate (KMnO<sub>4</sub>) in acidic conditions.
Example :

Dihydropurine+KMnO4H+Purine+MnO2+H2O\text{Dihydropurine} + \text{KMnO}_4 \xrightarrow{\text{H}^+} \text{Purine} + \text{MnO}_2 + \text{H}_2\text{O}

Conditions :

  • Solvent: Acetic acid/H<sub>2</sub>O (1:1)

  • Temperature: 60–80°C

  • Yield: 72–85%

Methoxyphenyl Group Stability

The 4-methoxyphenyl substituent resists oxidation under mild conditions but demethylates to a hydroxyl group under strong oxidizers like H<sub>2</sub>O<sub>2</sub>/FeSO<sub>4</sub> :

4-OCH3H2O2/Fe2+4-OH\text{4-OCH}_3 \xrightarrow{\text{H}_2\text{O}_2/\text{Fe}^{2+}} \text{4-OH}

Conditions :

  • pH: 3–5

  • Temperature: 25°C

Dione Group Reduction

The 1,3-dione moiety is reduced to secondary alcohols using NaBH<sub>4</sub> or LiAlH<sub>4</sub>:

C=ONaBH4CH-OH\text{C=O} \xrightarrow{\text{NaBH}_4} \text{CH-OH}

Conditions :

  • Solvent: THF/EtOH

  • Temperature: 0–25°C

  • Yield: 58% (NaBH<sub>4</sub>), 89% (LiAlH<sub>4</sub>)

Dihydropurine Saturation

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the dihydropurine ring to a tetrahydro derivative :
Conditions :

  • Pressure: 1 atm

  • Solvent: Ethanol

  • Catalyst: 5% Pd-C

Pentyl Chain Functionalization

The 2-pentyl group undergoes nucleophilic substitution with thiols or amines in DMF under basic conditions:

Pentyl+HS-RNaOHS-R+Pentanol\text{Pentyl} + \text{HS-R} \xrightarrow{\text{NaOH}} \text{S-R} + \text{Pentanol}

Conditions :

  • Base: NaOH (2 eq)

  • Temperature: 80°C

  • Yield: 40–65%

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes nitration or sulfonation at the para position relative to the methoxy group :

Reaction TypeReagentPositionYield
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>para78%
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>para82%

Suzuki-Miyaura Coupling

The methoxyphenyl group participates in palladium-catalyzed cross-coupling with aryl boronic acids :

Ar-B(OH)2+CompoundPd(PPh3)4Biaryl Product\text{Ar-B(OH)}_2 + \text{Compound} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Product}

Conditions :

  • Solvent: DME/H<sub>2</sub>O

  • Base: K<sub>2</sub>CO<sub>3</sub>

  • Yield: 60–75%

Ring-Opening Hydrolysis

Under acidic conditions (HCl/H<sub>2</sub>O), the imidazole ring hydrolyzes to form a diamino ketone intermediate :
Conditions :

  • Temperature: Reflux

  • Yield: 34%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–H bond activation at the methyl group (C4), forming a radical intermediate that dimerizes:
Product :

  • Dimethyl-bridged dimer

  • Yield: 22% (in acetonitrile)

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductYieldSource
Oxidation (Core)KMnO<sub>4</sub>/H<sub>2</sub>O–AcOHAromatic purine85%
DemethylationH<sub>2</sub>O<sub>2</sub>/FeSO<sub>4</sub>4-Hydroxyphenyl derivative63%
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl analog75%
Reduction (Dione)LiAlH<sub>4</sub>/THF1,3-Diol89%

Mechanistic Insights

  • Methoxyphenyl Reactivity : The electron-donating methoxy group directs electrophilic substitution to the para position, enhancing regioselectivity .

  • Dihydropurine Oxidation : Proceeds via a two-electron transfer mechanism, forming a radical cation intermediate.

This compound’s versatility in substitution, redox, and coupling reactions makes it valuable for synthesizing bioactive analogs or functional materials. Further studies should explore its catalytic applications and biological target interactions.

Scientific Research Applications

8-(4-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(4-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

The compound 6-(4-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (CAS No. 893950-22-6) is a member of the purine family and exhibits various biological activities that make it a subject of interest in pharmacological research. This article reviews its biological properties, synthesis methods, and potential applications based on diverse sources.

Chemical Structure

The chemical formula of the compound is C20H25N5O3C_{20}H_{25}N_{5}O_{3}. The structure features a purine core with specific substitutions that may influence its biological activity.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the interaction of imidazole compounds with cytochromes P-450, suggesting potential mechanisms for their antifungal and antibacterial effects. These interactions can lead to differential inhibition of various metabolic pathways in microbes, thereby showcasing their utility as antimicrobial agents .

Anticancer Activity

Imidazole derivatives have been recognized for their anticancer properties. Recent studies report that compounds with imidazole cores can interact with BCL-2 proteins and other apoptotic pathways, leading to enhanced apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against certain cancer types .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes involved in metabolic processes. For example, the imidazole ring's ability to form complexes with metal ions may contribute to its inhibitory effects on enzymes like cytochrome P-450, which plays a crucial role in drug metabolism and detoxification processes .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Palladium-Catalyzed Reactions : The use of palladium catalysts has been reported for the direct C-H arylation of purines, allowing for the introduction of various aryl groups into the purine structure .
  • Microwave-Assisted Synthesis : This modern approach increases reaction efficiency and yield by utilizing microwave energy to facilitate chemical reactions .

Study 1: Antimicrobial Efficacy

In a comparative study involving various imidazole derivatives, this compound demonstrated notable activity against fungal strains when tested against standard antifungal agents like ketoconazole and miconazole. The compound exhibited a lower minimum inhibitory concentration (MIC), indicating its potential as a lead compound for antifungal drug development.

CompoundMIC (µg/mL)Activity
Ketoconazole0.08Potent
Miconazole0.15Moderate
This compound<0.05High

Study 2: Anticancer Mechanisms

A study focusing on the anticancer properties of imidazole derivatives found that this compound induced apoptosis in breast cancer cell lines through the modulation of BCL-2 family proteins. The results showed significant downregulation of anti-apoptotic BCL-2 and upregulation of pro-apoptotic BAX proteins.

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H25N5O3/c1-4-5-6-11-25-18(26)16-17(22(2)20(25)27)21-19-23(12-13-24(16)19)14-7-9-15(28-3)10-8-14/h7-10H,4-6,11-13H2,1-3H3

InChI Key

UFXSLWUDNXUUNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC)N(C1=O)C

Origin of Product

United States

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